Purine Nucleoside Phosphorylase (PNP) Inhibition: Micromolar IC50 Differentiates from Nanomolar Transition-State Analogues
4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide inhibits PNP with an IC50 of 1.33 × 103 nM (1.33 μM) and a competitive Ki of 2.90 × 105 nM (290 μM) against the human erythrocyte enzyme, placing it in the moderate-weak potency range [1]. In contrast, the transition-state analogue immucillin-H (forodesine) achieves an IC50 of 0.1 nM against human PNP, approximately 13,000-fold more potent [2]. The target compound's intermediate potency is mechanistically significant: its inhibition is competitive and substrate‑dependent, making it a useful tool for probing PNP substrate kinetics in mixed‑substrate environments where ultra‑potent, tight‑binding inhibitors would obscure substrate‑competition studies [1].
| Evidence Dimension | Inhibition of human purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM (1.33 μM); Ki = 290,000 nM (290 μM, competitive) |
| Comparator Or Baseline | Immucillin-H (forodesine): IC50 = 0.1 nM (human PNP) |
| Quantified Difference | IC50 difference: ~13,300-fold weaker; Ki difference: ~2.9 × 106-fold weaker |
| Conditions | Human erythrocyte PNP; guanosine phosphorolysis assay (IC50); competitive inhibition measured spectrophotometrically |
Why This Matters
For laboratories studying PNP kinetics or screening for allosteric modulators, this compound provides a moderately potent, reversible inhibitor that permits observation of substrate competition, unlike ultra‑potent transition‑state analogues that irreversibly suppress activity.
- [1] BindingDB entry BDBM50404028 (CHEMBL2021376). IC50 = 1.33E+3 nM for purine nucleoside phosphorylase; Ki = 2.90E+5 nM for human erythrocyte PNP. Accessed 2026. View Source
- [2] Duvic, M., et al. (2011). Forodesine (BCX-1777) is a potent purine nucleoside phosphorylase inhibitor. IC50 = 0.1 nM (human PNP). Blood, 118(21), 1549. View Source
